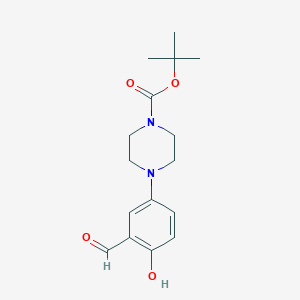

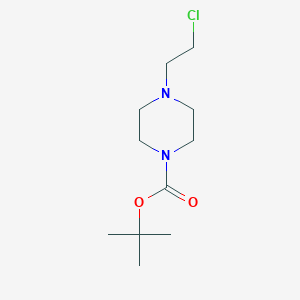

叔丁基4-(丙氨基)哌啶-1-羧酸酯

描述

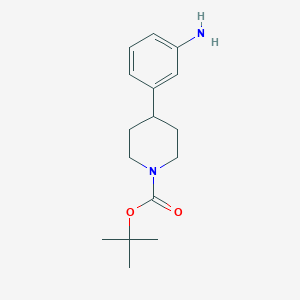

Tert-butyl 4-(propylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine structures are commonly found in various biologically active compounds and pharmaceuticals. The tert-butyl group attached to the piperidine nitrogen atom is a common protecting group used in synthetic chemistry to shield the nitrogen from unwanted reactions during the synthesis of complex molecules.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves the use of starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, which can be further modified to introduce various substituents at different positions on the piperidine ring. For example, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions from commercially available piperidin-4-ylmethanol . Similarly, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involved amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, which revealed a sterically congested piperazine derivative with a second nitrogen atom on the N-tert-butyl piperazine substructure . The XRD studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed that it crystallized in the monoclinic crystal system with specific unit cell parameters .

Chemical Reactions Analysis

Tert-butyl piperidine-1-carboxylate derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by alkylation afforded tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involved a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, highlighting the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their spectroscopic data and thermal behavior. The compounds are typically characterized using FTIR, 1H and 13C NMR spectroscopy, and elemental analysis to determine their functional groups and molecular structure . The thermal properties can be studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into their stability and decomposition patterns. The biological evaluation of these compounds, such as their antibacterial and anthelmintic activities, is also an important aspect of their chemical properties analysis .

科学研究应用

合成和工业应用

叔丁基4-(丙氨基)哌啶-1-羧酸酯在复杂药物化合物的合成中发挥着作用。例如,它的衍生物是万德他尼的合成途径中不可或缺的一部分,万德他尼是一种用于治疗某些类型癌症的治疗剂。通过经历各种化学转化,包括取代、脱保护、甲基化、硝化、还原、环化和氯化,它有助于生成具有更高商业价值和有利制造结果的化合物 (米,2015)。

不对称合成中的作用

该化合物在手性 N-杂环的合成中也至关重要,展示了手性亚磺酰胺在立体选择性合成中的重要性。它特别用于叔丁烷亚磺酰胺介导的不对称合成中,这是一种可以获得多种结构多样的哌啶、吡咯烷、氮杂环丁烷及其衍生物的方法。这些化合物是许多天然产物和治疗剂组成中的基础 (菲利普等人,2020)。

环境和安全考虑

虽然查询的重点是叔丁基4-(丙氨基)哌啶-1-羧酸酯,但重要的是要强调其结构类似物,如叔丁基化合物,被广泛用于各种应用中,包括作为工业和商业产品中的抗氧化剂。这些应用强调了叔丁基衍生物在提高产品保质期和性能方面的实用性和多功能性。然而,研究还警告说,一些叔丁基化合物的环境持久性和潜在毒性作用,呼吁进一步研究更安全、更可持续的替代品 (刘和马伯里,2020)。

生物活性化合物合成

此外,含有叔丁基的衍生物已被合成并被确定具有生物活性,包括抗氧化、抗癌、抗微生物和抗菌特性。这反映了叔丁基4-(丙氨基)哌啶-1-羧酸酯衍生物在促进具有显著治疗益处的新化学实体开发中的潜力 (登比茨基,2006)。

安全和危害

The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

tert-butyl 4-(propylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTLLZTXAVHLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625751 | |

| Record name | tert-Butyl 4-(propylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(propylamino)piperidine-1-carboxylate | |

CAS RN |

301225-58-1 | |

| Record name | tert-Butyl 4-(propylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)